PLpro inhibitor

Catalog No.
S001720
CAS No.
1093070-14-4
M.F
C22H22N2O2
M. Wt
346.42
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PLpro inhibitor

CAS Number

1093070-14-4

Product Name

PLpro inhibitor

IUPAC Name

5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.42

InChI

InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1

SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Synonyms

(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid

Description

HY-17542 is an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro; IC50 = 2.6 µM). It increases the viability of SARS-CoV-infected Vero E6 cells (EC50 = 13.1 µM).
PLpro inhibitor is a potent inhibitor of papain-like protease (PLpro) with IC50 of 2.6 uM. IC50 Value: 2.6 uM Target: PLpro; SARS-CoVin vitro: PLpro inhibitor is a potent inhibitor against the papain-like protease (PLpro) from the coronavirus that causes severe acute respiratory syndrome (SARS-CoV). PLpro inhibitor was found to have IC50 value of 2.6 ± 0.1 μM. PLpro inhibitor display significant antiviral activity with EC50 values of 13.1±0.7 uM, without toxicity up to the highest concentration tested. Notably, the increasing antiviral potency correlates with the in vitro inhibition of PLpro, suggesting that the compounds work directly on the enzyme in cells [1,2]. in vivo:

Understanding Viral Replication and Substrate Specificity

By studying how PLpro inhibitors work, scientists can gain valuable insights into the mechanisms of viral replication. This knowledge can be used to develop more targeted therapies that disrupt specific steps in the viral lifecycle. For instance, a recent study employed activity profiling to identify the molecular determinants of PLpro substrate specificity []. This information can pave the way for designing inhibitors that specifically target PLpro's interaction with crucial viral proteins.

Drug Discovery and Repurposing

A major thrust of PLpro inhibitor research is the identification of potential drugs for COVID-19 treatment. Computational methods like computer-aided drug design (CADD) are being used to virtually screen existing drugs and libraries of novel compounds for their ability to bind and inhibit PLpro []. Additionally, research is underway to discover new small-molecule inhibitors with high selectivity for PLpro, minimizing the risk of side effects by avoiding interaction with human proteins.

Another promising avenue is drug repurposing, where existing medications approved for other diseases are investigated for their potential effectiveness against COVID-19. In silico studies have identified several drugs, including ribavirin and valganciclovir, that exhibit binding affinity to PLpro, suggesting their potential use as antiviral treatments [].

XLogP3

3.9

Wikipedia

KOM70144

Dates

Modify: 2023-08-15
[1]. Ratia, K., et al., A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci U S A, 2008. 105(42): p. 16119-24.
[2]. http://www.google.com/patents/WO2010022355A1cl=en

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